molecular formula C24H21ClN2O3 B272123 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272123
M. Wt: 420.9 g/mol
InChI Key: OJPIKPVTAPVTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of indole derivatives and has been studied extensively for its various biological activities.

Mechanism of Action

The exact mechanism of action of 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cell cycle progression and DNA replication. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also possesses anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer activity. This compound has been shown to inhibit the proliferation of various cancer cells, making it a potential therapeutic agent for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One of the directions is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its anti-inflammatory and anti-oxidant properties and evaluate its potential as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, future research can focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the condensation of 3-nitrobenzaldehyde with 3-aminophenylacetic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to form 3-(3-nitrophenyl)-3-oxopropanoic acid. This intermediate is then reduced with sodium borohydride to form 3-(3-aminophenyl)-3-hydroxypropanoic acid.
In the next step, this intermediate is reacted with 4-methylbenzyl chloride in the presence of triethylamine to form 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)indolin-2-one. Finally, this compound is chlorinated with thionyl chloride to yield 3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its various biological activities. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H21ClN2O3/c1-15-5-7-16(8-6-15)14-27-21-10-9-18(25)12-20(21)24(30,23(27)29)13-22(28)17-3-2-4-19(26)11-17/h2-12,30H,13-14,26H2,1H3

InChI Key

OJPIKPVTAPVTFO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC(=CC=C4)N)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC(=CC=C4)N)O

Origin of Product

United States

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